Gibberellin A72

Overview

Description

Gibberellin a72, also known as GA72, belongs to the class of organic compounds known as c19-gibberellin 6-carboxylic acids. These are c19-gibberellins with a carboxyl group at the 6-position. This compound is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fats and oils and sunflower. This makes this compound a potential biomarker for the consumption of these food products.

Biological Activity

Gibberellin A72 (GA72) is a member of the gibberellin family of plant hormones, which are crucial for various growth and developmental processes in plants. This article delves into the biological activity of GA72, examining its biosynthesis, mechanisms of action, and effects on plant physiology, supported by data tables and case studies.

Overview of Gibberellins

Gibberellins are terpenoid compounds produced by fungi and plants, playing essential roles in regulating growth processes such as seed germination, stem elongation, and flowering. GA72 is one of the lesser-studied gibberellins but has shown significant biological activity in various plant species.

Biosynthesis of this compound

The biosynthesis of gibberellins, including GA72, involves several enzymatic steps starting from geranylgeranyl pyrophosphate (GGPP). Key enzymes include:

- Copalyl diphosphate synthase (CPS) : Converts GGPP to copalyl diphosphate.

- Kaurene synthase (KS) : Converts copalyl diphosphate to kaurene.

- GA 3-oxidase : Catalyzes the conversion of kaurene to biologically active gibberellins.

Research has demonstrated that GA72 can be synthesized through specific pathways involving these enzymes, with its production being regulated by developmental and environmental cues .

Gibberellins exert their effects primarily by interacting with specific receptors in plants. The GID1 receptor family is known to bind gibberellins, leading to the degradation of DELLA proteins, which are growth repressors. This process allows for the activation of growth-promoting genes. The mechanism can be summarized as follows:

- Binding : GA72 binds to GID1 receptors.

- DELLA degradation : The binding triggers the ubiquitination and subsequent degradation of DELLA proteins.

- Gene activation : With DELLA proteins degraded, transcription factors can activate genes involved in growth and development .

Biological Effects

GA72 has been shown to influence various physiological processes in plants:

- Seed Germination : GA72 promotes germination by breaking dormancy and activating metabolic processes necessary for seedling establishment.

- Stem Elongation : It enhances cell elongation in stems, contributing to increased height and biomass.

- Flowering Induction : In some species, GA72 can induce flowering under specific photoperiod conditions.

Table 1: Effects of this compound on Plant Growth

| Process | Effect | Reference |

|---|---|---|

| Seed Germination | Increased germination rates | |

| Stem Elongation | Enhanced elongation | |

| Flowering | Induction under long days |

Case Studies

-

Barley Germination Study :

A study on barley demonstrated that application of GA72 significantly increased germination rates compared to controls. The research indicated that GA72 activates key genes involved in starch mobilization during early germination stages . -

Wheat Dwarf Mutants :

In experiments with dwarf wheat mutants, treatment with GA72 restored normal growth patterns. This effect was attributed to the hormone's ability to alleviate growth repression caused by DELLA proteins . -

Tomato Fruit Development :

Research on tomato plants showed that GA72 application led to enhanced fruit size and weight. This was linked to increased cell division and expansion facilitated by gibberellin signaling pathways .

Properties

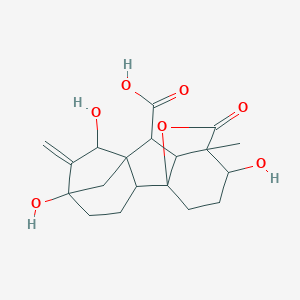

IUPAC Name |

5,7,12-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O7/c1-8-13(21)18-7-17(8,25)5-3-9(18)19-6-4-10(20)16(2,15(24)26-19)12(19)11(18)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISDKGXXRJQNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.